2-Chloro-4-(chloromethyl)thiazole
Overview
Description
2-Chloro-4-(chloromethyl)thiazole is a chemical compound with the empirical formula C4H3Cl2NS . It is a solid substance and is used in the preparation of bisphosphonates and structure-related bone antiresorptive properties .
Molecular Structure Analysis
The molecular weight of 2-Chloro-4-(chloromethyl)thiazole is 168.04 . Its SMILES string representation is ClC1=NC(CCl)=CS1 . The InChI key is HKVYINROOPCUIP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-4-(chloromethyl)thiazole is a solid substance . Its empirical formula is C4H3Cl2NS , and its molecular weight is 168.04 .Scientific Research Applications
Chemical Synthesis and Structural Analysis 2-Chloro-4-(chloromethyl)thiazole has been a subject of interest in the field of chemical synthesis and structural analysis. Liu et al. (2008) described the synthesis of 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido) thiazole, indicating the versatility of 2-chloro-4-(chloromethyl)thiazole in forming complex molecular structures. Moreover, Huang Jin-yan (2010) discussed various synthesis routes of 2-chloro-4-(chloromethyl)thiazole derivatives from different initial raw materials, highlighting its importance as a chemical raw material due to its physical and chemical properties (Liu, Tian-bao, Peng, Yan-fen, Zou, Jian-ping, 2008) (Huang Jin-yan, 2010).
Complex Formation and Thermal Behavior The compound has been explored for its ability to form complexes with metals and its thermal behavior. Saydam and Yılmaz (2006) synthesized and characterized metal complexes of a ligand derived from 2-chloro-4-(chloromethyl)thiazole, indicating its potential in forming high spin octahedral complexes with various metals. Their work provided insight into the ligand-metal coordination involving hydroxyl oxygen, imino nitrogen, and thiazole ring nitrogen (S. Saydam, E. Yılmaz, 2006).
Chemical Reactions and Derivative Formation The reactivity of 2-chloro-4-(chloromethyl)thiazole in chemical reactions has been explored for the formation of derivatives. Hillstrom et al. (2001) utilized 1,3-dichloropropene to synthesize thiazole derivatives, emphasizing the use of 2-chloro-4-(chloromethyl)thiazole in multi-step synthesis processes. This study highlighted the potential of this compound in synthetic chemistry and the formation of structurally diverse derivatives (G. Hillstrom, M. A. Hockman, R. Murugan, E. Scriven, James R. Stout, Jason Yang, 2001).
Theoretical and Computational Studies In addition to empirical research, theoretical studies have also contributed to the understanding of 2-chloro-4-(chloromethyl)thiazole derivatives. Castro et al. (2007) conducted a theoretical study on the intramolecular hydrogen bonds in thiazole derivatives, offering insights into the electronic and structural properties of molecules containing 2-chloro-4-(chloromethyl)thiazole (M. Castro, I. Nicolás-Vázquez, J. Zavala, F. Sánchez-Viesca, Martha I Berros, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-(chloromethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVYINROOPCUIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448335 | |
Record name | 2-Chloro-4-(chloromethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chloromethyl)thiazole | |
CAS RN |
5198-76-5 | |
Record name | 2-Chloro-4-(chloromethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-(chloromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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